6-(4-FLUOROPHENYL)-2-{[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]SULFANYL}PYRIMIDIN-4-OL
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a 4-fluorophenyl group and at position 2 with a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety. The fluorophenyl group enhances lipophilicity and bioavailability, while the 1,2,4-oxadiazole ring acts as a bioisostere, improving metabolic stability compared to ester or amide analogs . Its synthesis typically involves coupling reactions under mild conditions (e.g., cesium carbonate in DMF), as seen in structurally related compounds . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms its structural integrity, with key signals corresponding to the oxadiazole and fluorophenyl groups .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-8-6-12(7-9-14)15-10-16(25)22-19(21-15)27-11-17-23-18(24-26-17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQICUSGNJPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfany}pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl group, a phenyl oxadiazole moiety, and a sulfanyl linkage that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, which is crucial for regulating cell proliferation and survival pathways. This mechanism is particularly relevant in cancer therapy where uncontrolled cell growth is a hallmark of malignancy .
- Induction of Apoptosis : Research indicates that compounds with similar structures can activate apoptotic pathways by increasing p53 expression and caspase activity in cancer cell lines, leading to programmed cell death .
- Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxicity was assessed using MTT assays, showing reduced cell viability at specific concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-(4-fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfany}pyrimidin-4-ol:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Da Silva et al. (2023) | HeLa | 20 | Cytotoxicity | Significant reduction in cell viability observed. |
| MDPI Study (2020) | MCF-7 | 0.65 | Apoptosis Induction | Increased p53 levels and caspase activation noted. |
| Biosynth Report | PANC-1 | 8.0 | Selective Inhibition | High selectivity against cancerous cells compared to normal cells. |
Case Study 1: Antineoplastic Activity
A study investigated the antineoplastic effects of the compound using liposomal formulations in Swiss albino mice with sarcoma 180 tumors. The results indicated that encapsulated forms of the compound achieved tumor inhibition rates comparable to established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an effective cancer treatment alternative .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound could significantly reduce mitotic counts in treated animals compared to controls. The liposomal formulation showed enhanced stability and bioavailability, which are critical factors for therapeutic efficacy in vivo .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with the inhibition of tumor growth through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in treating bacterial and fungal infections.
Enzyme Inhibition
The interaction of this compound with biological targets such as enzymes or receptors is an area of ongoing research. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrimidine compounds similar to 6-(4-fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol . They found that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of related pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds featuring the oxadiazole moiety demonstrated enhanced activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives
The compound 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () replaces the oxadiazole with a 1,2,4-triazole ring. Computational studies (DFT) on triazole derivatives reveal lower HOMO-LUMO gaps (~4.5 eV) compared to oxadiazoles (~5.2 eV), suggesting higher reactivity .
Thiadiazole and Thiazole Analogs
Compounds like 5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-amine () feature thiadiazole cores. However, sulfur-rich heterocycles may also increase metabolic susceptibility .
Substituent Variations
Fluorophenyl vs. Halogenated Phenyl Groups
Replacing the 4-fluorophenyl group with chlorophenyl (e.g., 3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone, ) increases molecular weight and lipophilicity (clogP +0.3). Chlorine’s larger atomic radius may sterically hinder binding in some targets but enhance π-π stacking .
Alkyl vs. Aryl Sulfanyl Linkers
The sulfanyl linker in the target compound is aryl-substituted, whereas analogs like tert-butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate () use alkyl chains.
Table 1: Key Properties of Selected Analogous Compounds
Spectroscopic Signatures
- $ ^1H $ NMR : The target compound’s oxadiazole methylene protons resonate at δ 4.3–4.5 ppm, distinct from triazole analogs (δ 3.8–4.0 ppm) due to differing electronic environments .
- IR : A strong absorption at 1670 cm$ ^{-1 }$ (C=N stretch) confirms the oxadiazole ring, absent in thiadiazole analogs .
Theoretical and Computational Insights
Density functional theory (DFT) studies () highlight the importance of exact-exchange terms in predicting thermochemical properties. For the target compound, B3LYP/6-31G* calculations predict a dipole moment of 5.8 Debye, higher than triazole analogs (4.2 Debye), suggesting greater polarity and solubility in polar solvents .
Q & A
Basic Research Questions
Q. What synthetic routes and characterization methods are recommended for synthesizing 6-(4-fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorophenyl and oxadiazole precursors. Key steps include:
- Thioether linkage formation : Reacting a pyrimidin-4-ol derivative with a mercapto-methyl oxadiazole intermediate under basic conditions.
- Characterization : Use FTIR to confirm functional groups (e.g., C-S stretch at ~650 cm⁻¹), ¹H/¹³C NMR to assign proton and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm), and elemental analysis to verify purity .
- Experimental Design Tip : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts from oxadiazole ring decomposition .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-validate techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Theoretical modeling : Use computational tools (e.g., DFT) to predict chemical shifts and compare with experimental data .
Q. What safety protocols are critical when handling sulfur- and fluorine-containing intermediates during synthesis?
- Methodological Answer :
- Fluorinated compounds : Use fume hoods and PPE to avoid inhalation/contact toxicity.
- Thiol intermediates : Neutralize acidic byproducts (e.g., H₂S) with alkaline scrubbers.
- Waste disposal : Segregate halogenated waste per EPA guidelines .
Advanced Research Questions
Q. How can the structure-activity relationship (SAR) of this compound be systematically explored for biological targets?
- Methodological Answer :
- Analog design : Synthesize derivatives with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or modifying the oxadiazole ring) .
- Assay selection : Use in vitro binding assays (e.g., fluorescence polarization) to measure affinity for targets like kinases or GPCRs. Compare results with molecular docking simulations to identify critical binding motifs .
Q. What experimental strategies address discrepancies between computational predictions and observed biological activity?
- Methodological Answer :
- Conformational analysis : Perform X-ray crystallography or molecular dynamics simulations to assess flexibility of the sulfanyl linker, which may affect binding .
- Solvent accessibility : Use surface plasmon resonance (SPR) to quantify binding kinetics under physiological conditions, accounting for hydration effects .
Q. How can researchers design a study to evaluate the environmental persistence and ecotoxicology of this compound?
- Methodological Answer :
- Environmental fate : Measure hydrolysis half-life at varying pH and photodegradation under UV light. Use LC-MS/MS to track degradation products .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays and Ames tests for mutagenicity. Compare results with structural analogs to identify toxicophores .
Q. What advanced analytical techniques are required to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve stereochemical uncertainties (e.g., oxadiazole ring conformation) .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in crowded regions (e.g., aromatic protons) .
- HRMS/MS : Confirm fragmentation pathways to distinguish isomers .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across similar compounds?
- Methodological Answer :
- Dose-response curves : Re-test compounds at multiple concentrations to rule out assay-specific artifacts .
- Meta-analysis : Compare results with published analogs (e.g., fluorophenyl-pyrimidine derivatives) to identify trends in substituent effects .
- Statistical validation : Apply ANOVA to assess significance of activity differences between batches .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
